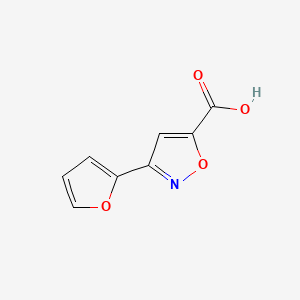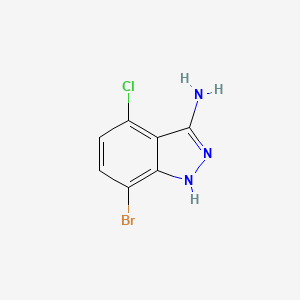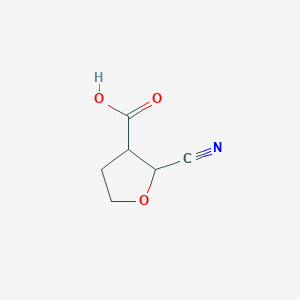![molecular formula C19H14N2O2 B11765047 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 91680-07-8](/img/structure/B11765047.png)
2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a pyrroloquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step reactions. One common method includes the Cu-catalyzed decarboxylative annulation of N-phenylglycines and maleimides . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the Cu-catalyzed decarboxylative annulation suggests its potential for industrial applications. The use of readily available starting materials and catalysts makes this method viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The benzyl and methyl groups can undergo substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Similar Compounds:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent biological activities, particularly as FGFR inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity, these compounds share similar structural features and biological activities.
Uniqueness: this compound stands out due to its unique combination of benzyl and methyl groups, which enhance its chemical reactivity and biological activity. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry.
Propriétés
| 91680-07-8 | |
Formule moléculaire |
C19H14N2O2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-benzyl-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C19H14N2O2/c1-12-16-17(14-9-5-6-10-15(14)20-12)19(23)21(18(16)22)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
PVYJSGKVLKXOLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)
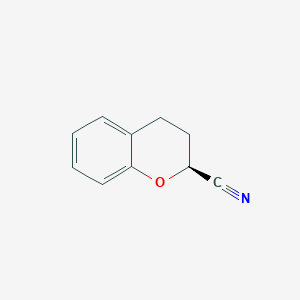
![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
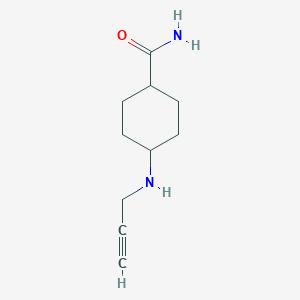

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11765016.png)

